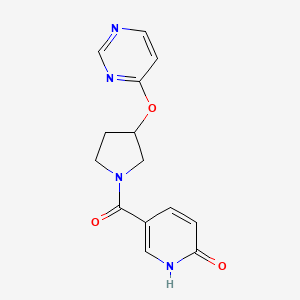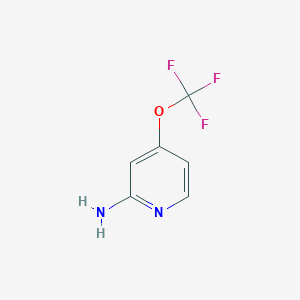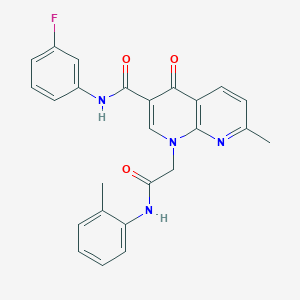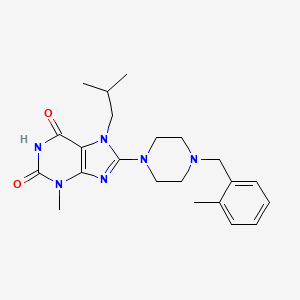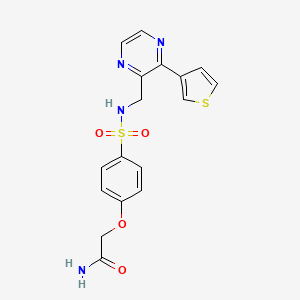
2-(4-(N-((3-(tiofen-3-il)pirazin-2-il)metil)sulfamoil)fenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and a sulfamoyl group
Aplicaciones Científicas De Investigación
2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent.
Biological Studies: The compound can be used to study the interactions of thiophene and pyrazine derivatives with biological targets.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they might interact with certain proteins or enzymes in the bacteria to exert their effects.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have anti-tubercular effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, including the formation of the thiophene and pyrazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrazine Ring: Pyrazine rings can be synthesized through various methods, including the condensation of 1,2-diamines with α-dicarbonyl compounds.
Coupling Reactions: The thiophene and pyrazine rings are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Pyrazine Derivatives: Compounds such as pyrazinamide, which is used as an anti-tubercular drug.
Uniqueness
What sets 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide apart is its unique combination of a thiophene ring and a pyrazine ring, coupled with a sulfamoyl group. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Propiedades
IUPAC Name |
2-[4-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)10-25-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-26-11-12/h1-8,11,21H,9-10H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACGRMCZGDCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
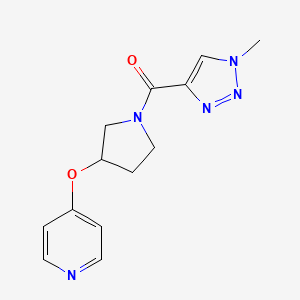
![4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2396627.png)
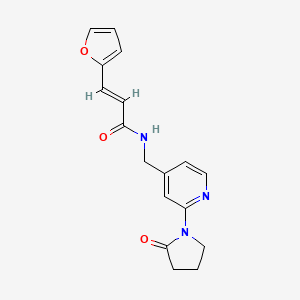
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
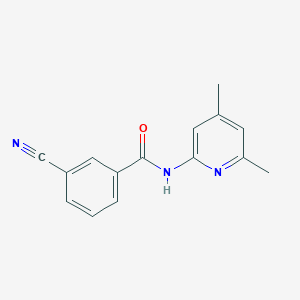
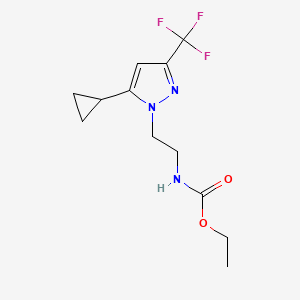
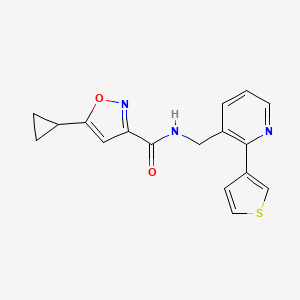
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
